BenchChemオンラインストアへようこそ!

N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide

oxazole regioisomer structure-activity relationship heterocyclic scaffold

N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide (CAS 862829-13-8) is a synthetic oxazole-5-carboxamide derivative in which a 4-carbamoylphenyl group is linked via an amide bond to the 4-methyl-1,3-oxazole-5-carboxylic acid scaffold. This heterocyclic small molecule (MW 245.23 g/mol, C12H11N3O3) belongs to a class of oxazole carboxamides widely explored as kinase-targeted anticancer agents, antimicrobials, and enzyme inhibitors.

Molecular Formula C12H11N3O3
Molecular Weight 245.238
CAS No. 862829-13-8
Cat. No. B3016309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide
CAS862829-13-8
Molecular FormulaC12H11N3O3
Molecular Weight245.238
Structural Identifiers
SMILESCC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C12H11N3O3/c1-7-10(18-6-14-7)12(17)15-9-4-2-8(3-5-9)11(13)16/h2-6H,1H3,(H2,13,16)(H,15,17)
InChIKeyNBLHUGQFSMLVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide (CAS 862829-13-8): Core Chemical Identity and Role in Oxazole-Based Discovery Pipelines


N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide (CAS 862829-13-8) is a synthetic oxazole-5-carboxamide derivative in which a 4-carbamoylphenyl group is linked via an amide bond to the 4-methyl-1,3-oxazole-5-carboxylic acid scaffold. This heterocyclic small molecule (MW 245.23 g/mol, C12H11N3O3) belongs to a class of oxazole carboxamides widely explored as kinase-targeted anticancer agents, antimicrobials, and enzyme inhibitors [1]. Its core scaffold—4-methyloxazole-5-carboxamide (MOXA)—is an established intermediate in pyridoxine (vitamin B6) synthesis, underscoring its synthetic accessibility and industrial relevance [2].

Why N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide Cannot Be Interchanged with Off-the-Shelf Oxazole Analogs


While numerous oxazole-5-carboxamide derivatives are commercially available, simple substitution is structurally and functionally untenable. The target compound incorporates two pharmacophoric features—a 4-carbamoylphenyl N-substituent and a regiospecific 4-methyl substitution on the 1,3-oxazole ring—that together define its hydrogen-bond network, electronic topology, and putative target engagement profile [1]. Even a seemingly minor shift of the methyl group from the 4- to the 2-position on the oxazole ring (as in CAS 1119444-26-6) alters the spatial orientation of the amide linker and dipole moment, potentially affecting recognition by ATP-binding pockets or protein–protein interaction interfaces [2]. The absence of publicly disclosed biological potency data for the exact compound underscores the need for procurement of the specific CAS number to ensure reproducible structure–activity relationship (SAR) campaigns [1].

N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide: Comparator-Driven Evidence for Scientific Selection


Regioisomeric Methyl Positioning on the 1,3-Oxazole Ring Distinguishes This Compound from Its 2-Methyl Analog

The target compound bears a methyl group at position 4 of the 1,3-oxazole ring, whereas the closely related analog N-(4-carbamoylphenyl)-2-methyl-1,3-oxazole-4-carboxamide (CAS 1119444-26-6) carries the methyl at position 2. Despite sharing identical molecular formula, weight (245.23 g/mol), and topological polar surface area (TPSA 98.2 Ų), the regioisomeric shift alters the InChI Key (NBLHUGQFSMLVDM-UHFFFAOYSA-N vs. NXXHRUJZXVWTPJ-UHFFFAOYSA-N) and canonical SMILES, indicating distinct chemical connectivity [1][2]. This positional change influences the oxazole ring's electron density distribution and the spatial trajectory of the carboxamide side chain, which can affect binding to biological targets such as kinases or helicases that recognize specific oxazole substitution patterns [3].

oxazole regioisomer structure-activity relationship heterocyclic scaffold

Core Scaffold Overlap with Known Yellow Fever Helicase Inhibitor Chemotype

The 4-methyloxazole-5-carboxamide scaffold is the core of compound 302 (2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide), identified as the optimal inhibitor of yellow fever virus helicase in a screen [1]. While the target compound replaces the 2-amino thiazole moiety with a 4-carbamoylphenyl group, it retains the identical oxazole carboxamide backbone. This scaffold-level similarity suggests that the target compound may serve as a structural probe for helicase inhibition SAR campaigns or as a negative control for evaluating the contribution of the 2-amino thiazole group [1].

flavivirus helicase antiviral discovery 4-methyloxazole-5-carboxamide

Physicochemical Differentiation from the Unsubstituted 4-Methyloxazole-5-Carboxamide Scaffold

Relative to the parent scaffold 4-methyloxazole-5-carboxamide (CAS 4866-00-6, MW 126.11 g/mol), the target compound adds a 4-carbamoylphenyl substituent that substantially increases molecular weight (245.23 vs. 126.11), hydrogen bond donor count (2 vs. 1), hydrogen bond acceptor count (4 vs. 3), and topological polar surface area (98.2 vs. ~68 Ų) [1]. This modification shifts the compound into a higher molecular weight, higher-polarity drug-likeness space, potentially improving aqueous solubility and enabling interactions with targets that require extended aromatic or polar contacts [2].

drug-likeness logP optimization ADME properties

Availability as a ChemDiv Library Component with Defined Purity Specifications

This compound is catalogued as ChemDiv3_010417 within the ChemDiv screening library, a commercial collection comprising over 1.6M stock compounds with validated drug-like chemistry space . ChemDiv compounds are supplied with defined purity (typically ≥95%) and are have been used in published high-throughput screening campaigns. The availability of this specific CAS number from a reputable library supplier, as documented in PubChem [1], ensures batch-to-batch consistency and traceability that may not be guaranteed for generic oxazole analogs sourced from non-validated vendors.

chemical library screening collection HTS compound

Structural Distinction from Isoxazole-Based (1,2-Oxazole) Carboxamide Analogs

The target compound is a 1,3-oxazole (oxygen and nitrogen separated by one carbon), whereas several commercial N-(4-carbamoylphenyl) carboxamide derivatives incorporate a 1,2-oxazole (isoxazole) ring (e.g., CAS 1421499-53-7 with a 3-benzyloxy substitution) [1]. This heterocyclic isomerism alters the aromaticity, dipole moment, and hydrogen-bond acceptor geometry of the ring, which has been shown to impact kinase selectivity and metabolic stability in oxazole-versus-isoxazole matched molecular pairs [2]. Replacement of 1,3-oxazole with 1,2-isoxazole cannot be performed without re-evaluating the entire SAR series.

heterocycle isomerism oxazole vs isoxazole scaffold hopping

Recommended Procurement and Application Scenarios for N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide


Oxazole-Based Anticancer Lead Optimization

Given that oxazole-5-carboxamide derivatives have demonstrated antitumor activity through STAT3 and tubulin inhibition [1], this compound can serve as a key intermediate for synthesizing focused libraries targeting these pathways. Its 4-carbamoylphenyl group provides a hydrogen-bond-rich anchor point for fragment growing or linking strategies, while the 4-methyl substituent ensures regiospecificity distinct from the 2-methyl isomer [2].

Antiviral Helicase Inhibitor SAR Expansion

Because the core scaffold overlaps with compound 302—an identified yellow fever helicase inhibitor—researchers can use this compound to explore substitutions at the carboxamide amine position. The 4-carbamoylphenyl group introduces additional polarity and conformational restriction compared with the published dimethylaminothiazole substituent, potentially offering differentiated antiviral selectivity profiles [3].

High-Throughput Screening (HTS) Library Procurement

As a component of the ChemDiv diversity library (ChemDiv3_010417), this compound is available with validated purity and structure for direct use in HTS campaigns against kinase, protease, or protein–protein interaction targets . Its drug-likeness profile (MW 245, TPSA 98 Ų) makes it suitable for screening with minimal risk of aggregation or non-specific binding artifacts.

Regioisomer-Specific Biological Profiling

Procurement of the 4-methyl isomer enables side-by-side profiling against the 2-methyl regioisomer (CAS 1119444-26-6) and isoxazole analogs to establish subtype selectivity and target engagement fingerprints. Such matched-pair analysis is critical for patent filing and lead differentiation in competitive medicinal chemistry programs [2][4].

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.